4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which includes a trifluoromethyl group and multiple heterocycles, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C22H23F3N4O3. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for analyzing its structure.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
- Psychopharmacological Effects : They may possess properties relevant to treating psychiatric disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing neuronal signaling.
- Antibiofilm Activity : Some studies suggest that it can inhibit biofilm formation in bacteria, enhancing its efficacy against resistant strains.
Antimicrobial Studies
A study assessed the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant bactericidal activity .
Compound Name | MIC (μM) | Activity |
---|---|---|
Compound A | 15.625 | Antistaphylococcal |
Compound B | 62.5 | Antienterococcal |
Anticancer Activity
In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, one derivative showed an IC50 value of 10 μM against breast cancer cells .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound C | Piperazine ring | Antipsychotic |
Compound D | Nitro group | Antimicrobial |
Compound E | Morpholine | Anti-inflammatory |
This comparison highlights the diversity within this chemical class while emphasizing the unique trifluoromethylpyridine feature of the target compound.
Properties
IUPAC Name |
4-benzyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c23-22(24,25)17-6-7-19(26-12-17)27-8-10-28(11-9-27)21(31)18-14-32-15-20(30)29(18)13-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYXJMDHXGEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.